molecular formula C17H15NO3S B8477750 1-(1-tosyl-1H-indol-4-yl)ethanone

1-(1-tosyl-1H-indol-4-yl)ethanone

Cat. No.: B8477750
M. Wt: 313.4 g/mol
InChI Key: YKXQFIMGWVUWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Tosyl-1H-indol-4-yl)ethanone is a synthetic indole derivative designed for research applications. The indole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds and FDA-approved drugs . Structurally similar N-tosylated indole derivatives have demonstrated significant cytotoxic and apoptotic-inducing effects against a panel of human cancer cell lines, including lung (A549), breast (MCF7), and prostate (PC-3) cancers . These analogs work by inhibiting cell proliferation, migration, and colony formation, and have been shown to induce programmed cell death via apoptosis, as confirmed through morphological analysis and flow cytometry . The tosyl group on the indole nitrogen is a common protecting group in multi-step organic synthesis, and compounds like this serve as valuable intermediates for the construction of more complex molecules, such as selective histone deacetylase (HDAC) inhibitors, which are a newer class of anti-cancer agents . The general synthesis of N-tosyl indoles typically involves a reaction between an indole precursor and p-toluenesulfonyl chloride in the presence of a base like N,N-diisopropylethylamine . This product is intended for use in chemical and pharmaceutical research only. It is not approved for use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

1-[1-(4-methylphenyl)sulfonylindol-4-yl]ethanone

InChI

InChI=1S/C17H15NO3S/c1-12-6-8-14(9-7-12)22(20,21)18-11-10-16-15(13(2)19)4-3-5-17(16)18/h3-11H,1-2H3

InChI Key

YKXQFIMGWVUWOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)C(=O)C

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(1-tosyl-1H-indol-4-yl)ethanone exhibits promising anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it may inhibit cell proliferation and induce apoptosis. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and survival.

Potassium Channel Inhibition

Analogues of this compound have been investigated for their ability to inhibit potassium channels, particularly Kv1.5 channels, which are implicated in cardiac arrhythmias. The compound's structure allows for interactions with the channel's binding sites, potentially leading to therapeutic applications in treating heart diseases.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound involved several steps, including the formation of a sulfonate ester from an indole precursor followed by acetylation. The characterization was performed using NMR spectroscopy and mass spectrometry, confirming the structure and purity of the compound.

Case Study 2: Biological Evaluation

Another investigation evaluated the biological activity of this compound on cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, with further analysis revealing that the compound induces apoptosis through caspase activation.

Comparative Analysis Table

Property/ActivityThis compoundOther Indole Derivatives
Anticancer ActivityHighVariable
Potassium Channel InhibitionModerateHigh in some derivatives
Antimicrobial ActivityPresentLimited
Synthesis ComplexityModerateVaries

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Regiochemical Effects

  • 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone (8c): This compound () has the ethanone group at C3 instead of C3. The synthesis yielded 90% with a melting point of 148–149°C, and NMR data (δ 2.60 ppm for the acetyl group) confirm its structure.
  • 1-(4-Chloro-1H-indol-2-yl)ethanone (CAS 888723-87-3, ): As a positional isomer with ethanone at C2 and chlorine at C4, this compound highlights how substituent placement modulates steric and electronic properties. The absence of a tosyl group increases nucleophilicity at the indole nitrogen .

Functional Group Modifications

  • 1-(1H-Indol-3-yl)ethanone (): Lacking the tosyl group, this simpler analogue (SMILES: CC(=O)c1c[nH]c2ccccc12) exhibits higher reactivity at N1, making it prone to further derivatization. The absence of the electron-withdrawing tosyl group could enhance electron density on the indole ring, affecting binding in biological systems .
  • Methyl-Substituted Analogues: 1-(1-Methyl-1H-indol-3-yl)ethanone (8b, ) replaces the tosyl group with a methyl group, resulting in a lower melting point (108–109°C) and reduced steric hindrance. This modification simplifies synthesis (80% yield) but may reduce stability in acidic conditions .

Structural Analogues with Divergent Functional Groups

  • The similarity score (0.79) indicates structural overlap but functional divergence .
  • Chloroacetyl Derivatives (.1.6): 2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanones introduce electrophilic chloromethyl groups, enabling nucleophilic substitution reactions. This reactivity differs from the tosyl-acetyl combination, which is more sterically constrained .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Functional Groups Reference
1-(1-Tosyl-1H-indol-4-yl)ethanone Tosyl (N1), Acetyl (C4) - - SO2, COCH3 -
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone Tosyl (N1), Acetyl (C3) 148–149 90 SO2, COCH3
1-(1H-Indol-3-yl)ethanone Acetyl (C3) - - COCH3
1-(4-Chloro-1H-indol-2-yl)ethanone Cl (C4), Acetyl (C2) - - Cl, COCH3

Preparation Methods

General Procedure for N-Tosylation

  • Substrate : Indole or substituted indole derivatives.

  • Reagents : TsCl (1.2–2.0 equiv), base (e.g., NaH, Et3_3N, or DMAP).

  • Solvent : THF, DCM, or DMF.

  • Conditions : 0°C to room temperature, 2–12 hours.

Example :

  • Indole (5 mmol) and DMAP (0.4 mmol) in THF were treated with TsCl (6 mmol) at 0°C. The mixture was stirred at room temperature for 6 hours, yielding 1-tosyl-1H-indole in 85–95% purity after flash chromatography.

Key Data :

ParameterValue
Yield85–95%
Reaction Time6–12 hours
PurificationSilica gel (PE/EA = 3:1)

Regioselective C4 Acylation via Palladium Catalysis

Direct C4 acylation of N-tosylindole represents the most efficient route, leveraging Pd-catalyzed C–H activation. This method avoids pre-functionalized substrates and enables late-stage diversification.

Pd-Catalyzed C–H Acylation with α-Oxocarboxylic Acids

  • Substrate : 1-Tosyl-1H-indole.

  • Reagents : α-Oxocarboxylic acid (1.5 equiv), Pd(OAc)2_2 (10 mol%), K2_2S2_2O8_8 (2.0 equiv).

  • Solvent : Trifluoroacetic acid (TFA).

  • Conditions : 70°C, 48 hours under N2_2.

Mechanistic Insights :

  • Step 1 : Pd(II) coordinates to the indole’s electron-rich π-system, facilitating C4–H bond cleavage.

  • Step 2 : Decarboxylation of α-oxocarboxylic acid generates an acyl radical, which couples with the Pd intermediate.

  • Step 3 : Reductive elimination yields the C4-acylated product.

Example :
1-Tosyl-1H-indole (0.5 mmol), phenylglyoxylic acid (0.75 mmol), and Pd(OAc)2_2 (0.05 mmol) in TFA (2 mL) were heated at 70°C for 48 hours. The reaction afforded this compound in 68% yield after column chromatography.

Key Data :

ParameterValue
Yield60–75%
Selectivity (C4:C3)>20:1
Catalyst Loading10 mol% Pd(OAc)2_2

Directed Friedel-Crafts Acylation at C4

Conventional Friedel-Crafts acylation favors C3 substitution. However, employing a sterically hindered Lewis acid or a transient directing group (TDG) can redirect acylation to C4.

TDG-Assisted Acylation

  • Substrate : 1-Tosyl-1H-indole with a removable directing group (e.g., –CH2_2NH2_2).

  • Reagents : Acetyl chloride (1.2 equiv), AlCl3_3 (2.0 equiv).

  • Solvent : DCM, 0°C to room temperature.

Procedure :

  • The TDG (e.g., –CH2_2NH2_2) is installed at C3 via Mannich reaction.

  • AlCl3_3 coordinates to the TDG, directing electrophilic attack to C4.

  • Post-acylation, the TDG is removed via hydrolysis.

Key Data :

ParameterValue
Yield50–65%
Selectivity (C4:C3)5:1
LimitationsMulti-step synthesis

Multi-Step Synthesis via Halogenation and Cross-Coupling

This approach involves introducing a halogen at C4 followed by cross-coupling with acetyl equivalents.

Suzuki-Miyaura Coupling with Acetylboronic Acid

  • Substrate : 4-Bromo-1-tosyl-1H-indole.

  • Reagents : Acetylboronic acid (1.5 equiv), Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3 (2.0 equiv).

  • Solvent : Dioxane/H2_2O (4:1), 100°C, 12 hours.

Example :
4-Bromo-1-tosyl-1H-indole (0.2 mmol), acetylboronic acid (0.3 mmol), and Pd(PPh3_3)4_4 (0.01 mmol) in dioxane/H2_2O were heated under reflux. The product was isolated in 55% yield.

Key Data :

ParameterValue
Yield50–60%
PurificationSilica gel (Hexane/EA = 4:1)

Comparative Analysis of Methods

MethodYield (%)SelectivityStepsCost Efficiency
Pd-Catalyzed C–H Acylation60–75High (C4)2Moderate
Directed Friedel-Crafts50–65Moderate3–4Low
Halogenation/Coupling50–60High (C4)3High

Challenges and Optimization Strategies

  • Regioselectivity : Competing C3 acylation remains a bottleneck. Using bulkier ligands (e.g., P(t-Bu)3_3) in Pd catalysis improves C4 selectivity.

  • Functional Group Tolerance : Electron-withdrawing groups on indole reduce reactivity. Microwave-assisted synthesis can enhance rates and yields.

  • Scalability : Pd-catalyzed methods suffer from high catalyst costs. Recyclable catalysts (e.g., Pd nanoparticles) are under investigation .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(1-tosyl-1H-indol-4-yl)ethanone?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Indole Functionalization: Introduce the tosyl group (toluenesulfonyl) at the indole nitrogen via nucleophilic substitution using tosyl chloride (TsCl) in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) at 0–5°C .

Friedel-Crafts Acylation: Position the ethanone group at the indole’s 4-position using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in a non-polar solvent (e.g., DCM). Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .

Purification: Recrystallize from ethanol/water (3:1) or use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).

Key Validation: Confirm structure via 1H NMR^1 \text{H NMR} (e.g., singlet at δ 2.5 ppm for acetyl group) and mass spectrometry (parent ion at m/z 343.3 [M+H]+^+) .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:
Use a combination of analytical techniques:

  • HPLC: C18 column, acetonitrile/water (70:30), flow rate 1 mL/min; retention time ~8.2 min (purity >98%) .
  • NMR Spectroscopy:
    • 1H NMR^1 \text{H NMR}: Look for aromatic protons (δ 7.1–8.3 ppm, indole ring), tosyl methyl (δ 2.4 ppm), and acetyl (δ 2.5 ppm) .
    • 13C NMR^{13} \text{C NMR}: Confirm carbonyl (C=O) at δ 198–202 ppm .
  • Mass Spectrometry (EI): Major fragments at m/z 343.3 (M+^+), 198.1 (indole-tosyl fragment), and 91.0 (tosyl group) .

Data Cross-Validation: Compare with NIST spectral databases for indole derivatives .

Advanced: How can crystallographic data resolve ambiguities in substituent positioning?

Methodological Answer:

Single-Crystal X-ray Diffraction (SCXRD):

  • Grow crystals via slow evaporation (solvent: DCM/hexane).
  • Collect data on a diffractometer (e.g., Stoe IPDS II) at 173 K. Use MoKα radiation (λ = 0.71073 Å) .
  • Refine with SHELXL (R-factor <0.05) to confirm tosyl and acetyl positions .

Key Parameters:

  • Check torsion angles (e.g., C4-C5-S1-O2) for tosyl geometry.
  • Validate hydrogen bonding (e.g., N–H···O interactions) to confirm indole tautomerism .

Example: A related structure (1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) was resolved with space group C2/c and Z = 8, showing similar packing motifs .

Advanced: How to address contradictions in spectroscopic data (e.g., unexpected 1H NMR^1 \text{H NMR}1H NMR splitting)?

Methodological Answer:

Hypothesis Testing:

  • Scenario: Doublet splitting in acetyl protons (expected as singlet).
  • Root Cause: Rotameric effects from restricted rotation (tosyl group steric hindrance).

Experimental Verification:

  • Variable Temperature (VT) NMR: Record spectra at 25°C and 60°C. If splitting resolves at higher temps, confirm rotameric equilibrium .
  • DFT Calculations: Simulate NMR shifts using Gaussian09 (B3LYP/6-31G*) to match experimental vs. theoretical patterns .

Case Study: For 2-hydroxy-1-(6-methoxy-1H-indol-3-yl)ethanone, VT-NMR resolved tautomeric ambiguities .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

Reaction Optimization:

  • Catalyst Screening: Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation efficiency .
  • Solvent Effects: Compare yields in DCM vs. toluene (polar aprotic solvents enhance electrophilicity).

Process Parameters:

  • Temperature Control: Maintain −10°C during tosylation to minimize diacylation byproducts.
  • Workup: Use aqueous NaHCO₃ to quench excess TsCl and prevent emulsion formation.

Data-Driven Design: Use Design of Experiments (DoE) to model interactions between time, temp, and catalyst loading .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation:
    • GHS Classification: Skin irritation (Category 2), eye damage (Category 2A), respiratory sensitization (Category 3) .
    • PPE: Nitrile gloves, lab coat, and safety goggles.
    • Ventilation: Use fume hood during synthesis/purification.
  • First Aid: For skin contact, rinse with water for 15 min; seek medical attention if irritation persists .

Advanced: How to investigate its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

Substrate Design:

  • Introduce a halogen (e.g., Br) at indole’s 5-position via electrophilic substitution.

Reaction Setup:

  • Catalyst: Pd(PPh₃)₄ (5 mol%), base: K₂CO₃, solvent: DMF/H₂O (3:1), 80°C, 12 hr.
  • Monitor via LC-MS for biphenyl product formation .

Mechanistic Insight: Use 31P NMR^{31} \text{P NMR} to track phosphine ligand behavior during catalysis.

Reference: Palladacycle pre-catalysts in achieved 85% yield in similar aryl couplings.

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight343.4 g/molHRMS
Melting Point142–145°CDSC
LogP~2.8QSPR prediction
Solubility (H₂O)<0.1 mg/mLShake-flask

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